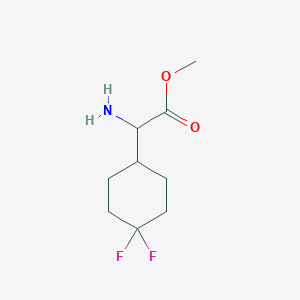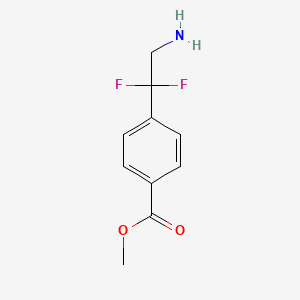
(2-Bromopyridin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromopyridin-4-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a bromine atom attached to the second position of a pyridine ring, with a methanesulfonamide group attached to the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by the introduction of the methanesulfonamide group. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonamide Formation: The brominated pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromopyridin-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming pyridinylmethanesulfonamide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base like potassium phosphate in a solvent such as toluene or ethanol.
Reduction Reactions: Can be achieved using reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Various substituted pyridinylmethanesulfonamides depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Reduction Reactions: Pyridinylmethanesulfonamide without the bromine atom.
Applications De Recherche Scientifique
(2-Bromopyridin-4-yl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (2-Bromopyridin-4-yl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The methanesulfonamide group can enhance the compound’s binding affinity and specificity towards its target, while the bromine atom can facilitate interactions through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromopyridin-3-yl)methanesulfonamide
- (5-Bromopyridin-2-yl)methanesulfonamide
- (4-Bromopyridin-2-yl)methanesulfonamide
Uniqueness
(2-Bromopyridin-4-yl)methanesulfonamide is unique due to the specific positioning of the bromine and methanesulfonamide groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
2825007-36-9 |
|---|---|
Formule moléculaire |
C6H7BrN2O2S |
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
(2-bromopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
Clé InChI |
MSROKLKKBSTOPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CS(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


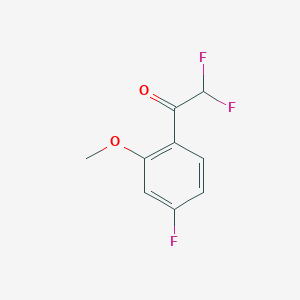

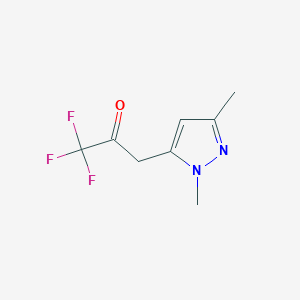
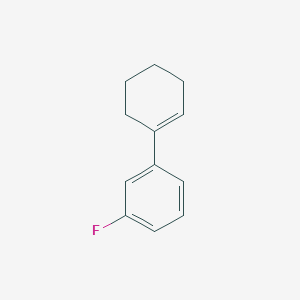
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
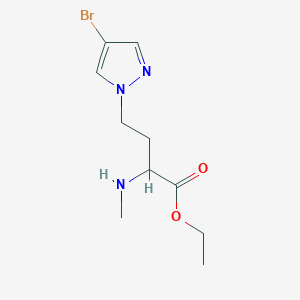
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
